molecular formula C13H20N4O4S2 B7037785 N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide

N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide

Cat. No.: B7037785
M. Wt: 360.5 g/mol
InChI Key: CYTNQSSDZXZDNS-UHFFFAOYSA-N
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Description

N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of sulfonylamino derivatives

Properties

IUPAC Name

N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S2/c1-2-14-13(19)17-6-5-10(9-17)16-11(18)8-15-23(20,21)12-4-3-7-22-12/h3-4,7,10,15H,2,5-6,8-9H2,1H3,(H,14,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTNQSSDZXZDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)NC(=O)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-ylsulfonyl chloride. This intermediate is then reacted with N-ethylpyrrolidine-1-carboxamide in the presence of a base such as triethylamine to form the desired compound. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring may also interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonamide derivatives
  • N-ethylpyrrolidine-1-carboxamide derivatives
  • Sulfonyl-containing heterocycles

Uniqueness

N-ethyl-3-[[2-(thiophen-2-ylsulfonylamino)acetyl]amino]pyrrolidine-1-carboxamide stands out due to its combination of a thiophene ring, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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